Clavam-2-carboxylate Potassium
Description
Contextualization within the Clavam Class of Compounds
Clavam-2-carboxylate (B1256049) is a naturally occurring molecule belonging to the clavam family, which is characterized by a unique fused bicyclic ring system composed of a β-lactam ring and an oxazolidine (B1195125) ring. encyclopedia.pub These compounds are primarily produced by the filamentous bacterium Streptomyces clavuligerus. nih.govnih.gov The clavam class is notable for including clavulanic acid, a potent inhibitor of β-lactamase enzymes widely used in combination with β-lactam antibiotics to combat bacterial resistance. nih.govmdpi.com
Clavam-2-carboxylate is one of several "5S clavams," which share a common (3S, 5S) stereochemistry. mdpi.comasm.org This stereochemical configuration distinguishes them from clavulanic acid, which possesses a (3R, 5R) configuration. encyclopedia.pub While other 5S clavams, such as 2-hydroxymethylclavam (B1229060) and alanylclavam, are also produced by S. clavuligerus, clavam-2-carboxylate is a key representative of this subgroup. asm.orgmdpi.com
Significance in Advanced Chemical and Biochemical Investigations
The significance of Clavam-2-carboxylate potassium in research stems from its close biosynthetic relationship with clavulanic acid. nih.gov The biosynthetic pathways for all clavam metabolites in S. clavuligerus are shared up to the formation of the intermediate, clavaminic acid. asm.org After this branch point, the pathway diverges to produce either clavulanic acid or the 5S clavams, including clavam-2-carboxylate. mdpi.comasm.org This shared origin makes clavam-2-carboxylate and its analogues invaluable tools for elucidating the intricate enzymatic steps and regulatory mechanisms involved in the biosynthesis of these important compounds. nih.govresearchgate.net
Furthermore, although it lacks the potent, broad-spectrum β-lactamase inhibitory activity of clavulanic acid, its structural similarity allows it to be used in studies of β-lactamase structure and function. asm.orgmdpi.com It is also frequently identified as an impurity in the production of clavulanic acid, necessitating its characterization for quality control purposes in pharmaceutical manufacturing. clearsynth.com
Overview of Current Research Trajectories
Current research involving this compound is multifaceted. A primary focus is on the complete elucidation of the clavam biosynthetic pathway in S. clavuligerus. researchgate.netfrontiersin.org Understanding the genetic and enzymatic control of the divergence between clavulanic acid and 5S clavam synthesis could lead to engineered strains with improved yields of clavulanic acid. asm.org
Another research avenue explores the potential of clavam analogues, derived from intermediates like clavam-2-carboxylate, in the development of novel antimicrobial agents or enzyme inhibitors. mdpi.comacs.org By studying the structure-activity relationships of various clavams, researchers aim to design new molecules that can overcome existing antibiotic resistance mechanisms. nih.gov The compound also serves as a reference standard in analytical methods for monitoring fermentation processes and ensuring the purity of pharmaceutical-grade clavulanic acid. clearsynth.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6KNO4 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
potassium;(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C6H7NO4.K/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5+;/m1./s1 |
InChI Key |
ZEGVYXSLQYYZIN-ZJQZTCRYSA-M |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)C(=O)[O-].[K+] |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Chemical Profile
The chemical identity of Clavam-2-carboxylate (B1256049) potassium is defined by its specific molecular structure and physicochemical properties.
| Property | Value |
| Chemical Name | Potassium (3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |
| Synonyms | Clavam-2-carboxylate Potassium, (3R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-3-carboxylate Potassium |
| CAS Number | 2196185-67-6 |
| Molecular Formula | C₆H₆KNO₄ |
| Molecular Weight | 195.21 g/mol |
| Appearance | Brown Gel |
Biosynthetic Pathways and Enzymatic Mechanisms
Microbial Biosynthesis of Clavam-2-carboxylate (B1256049) and Related Clavams
Streptomyces clavuligerus, a Gram-positive, filamentous soil bacterium, is the archetypal producer of a diverse family of β-lactam compounds known as clavams, which includes the well-known β-lactamase inhibitor clavulanic acid and the related metabolite clavam-2-carboxylate [2, 3]. The remarkable capacity of this organism to synthesize these complex molecules is encoded within a large biosynthetic gene cluster located on its chromosome [5, 6]. This gene cluster contains the structural genes for all the requisite enzymes in the pathway, from the initial precursor condensation to the final tailoring reactions. Furthermore, the cluster also houses regulatory genes that meticulously control the expression of the pathway, ensuring the coordinated and efficient production of clavam metabolites [7, 8]. The co-localization of these genes is a common feature in microbial secondary metabolism, facilitating the heritability and regulation of the entire biosynthetic factory. The study of S. clavuligerus has therefore been fundamental to elucidating the genetic and biochemical logic behind the formation of clavam-2-carboxylate and its structural relatives.
The biosynthetic pathway leading to clavam-2-carboxylate and other clavams in S. clavuligerus can be conceptually organized into early and late stages . The early steps are foundational, involving the assembly of the core clavam skeleton from primary metabolic precursors. This phase encompasses the condensation of a five-carbon unit derived from L-arginine and a three-carbon unit from D-glyceraldehyde-3-phosphate, followed by a series of enzymatic reactions to construct the initial bicyclic ring system.
The late steps of the pathway commence from clavaminic acid, a crucial intermediate that stands at a metabolic crossroads . From this branch point, the pathway diverges, leading to a variety of structurally distinct clavam end products. The specific fate of clavaminic acid is dictated by a suite of tailoring enzymes that catalyze stereospecific modifications. These late-stage transformations are responsible for the chemical diversity observed within the clavam family, directing the biosynthesis towards either clavulanic acid, 5S clavams like alanylclavam, or, through a distinct enzymatic route, clavam-2-carboxylate.
Precursors and Metabolic Intermediates in the Clavam Pathway
The biosynthesis of the fundamental clavam nucleus is a remarkable example of metabolic convergence, drawing upon precursors from both amino acid metabolism and glycolysis. Extensive isotopic labeling experiments have unequivocally demonstrated that the clavam scaffold is constructed from two primary building blocks: L-arginine and D-glyceraldehyde-3-phosphate (G3P) [2, 6].
The C5N unit, which forms the β-lactam ring and its C-5 substituent, is derived from L-arginine . Specifically, the guanidino group and the C-2 to C-5 carbon backbone of arginine are incorporated. The C3 unit, which constitutes the oxazolidine (B1195125) ring portion of the molecule, originates from G3P . The inaugural enzymatic reaction of the pathway is the condensation of these two precursors, catalyzed by the enzyme N²-(2-carboxyethyl)arginine synthase (CEAS), to yield the first committed intermediate, N²-(2-carboxyethyl)arginine (CEA) [2, 6]. This step effectively links the two disparate metabolic precursors into a single molecular entity, priming it for subsequent cyclization reactions.
Clavaminic acid holds a central and pivotal position in the biosynthesis of all clavam-containing natural products. It is the first intermediate in the pathway to feature the fully formed, stereochemically defined oxazolidine-β-lactam fused ring system that is the hallmark of the clavam family . Due to its strategic position, clavaminic acid functions as a critical branch-point intermediate, from which biosynthesis can proceed along several distinct and competing metabolic routes.
The enzymatic processing of clavaminic acid determines the final identity of the clavam product. For example, the enzyme clavaminate synthase (CAS) can catalyze an oxidative reaction that ultimately leads to the formation of clavulanic acid . In parallel, other specific enzymes act upon clavaminic acid to channel it towards different structural classes. The pathway to clavam-2-carboxylate represents one of these divergent branches, requiring a unique set of enzymatic transformations that are distinct from those leading to clavulanic acid or other 5S clavams. This metabolic branching highlights the efficiency of the biosynthetic machinery, which uses a common core intermediate to generate a diverse array of bioactive compounds .
Enzymatic Systems Governing Clavam-2-carboxylate Biosynthesis
The specific biosynthesis of clavam-2-carboxylate from the central intermediate, clavaminic acid, is governed by a dedicated set of enzymes encoded within the clavam gene cluster of S. clavuligerus. While the pathway to clavulanic acid is catalyzed by clavaminate synthase (CAS), the route to clavam-2-carboxylate involves a related but distinct enzyme, often designated clavaminate synthase 2 (CAS2), which can also function as a hydrolase.
The key transformation is the conversion of clavaminic acid to (3S)-clavam-2-carboxylic acid. This reaction proceeds via a mechanism that involves the removal of the C-9 hydroxypropyl side chain from clavaminic acid. This step is critical as it differentiates the pathway from that of clavulanic acid biosynthesis. The resulting product, (3S)-clavam-2-carboxylic acid, is the direct acidic precursor to the final compound. In the physiological or purification context, this carboxylic acid exists as its conjugate base, clavam-2-carboxylate, which is isolated as a stable potassium salt.
Interactive Data Tables
The following tables summarize key components of the clavam-2-carboxylate biosynthetic pathway. You can sort the tables by clicking on the column headers.
Table 1: Key Precursors and Intermediates in the Clavam Pathway
| Compound Name | Role in Pathway | Origin / Precursor |
| L-Arginine | Primary Precursor (C5N unit) | Primary Metabolism |
| D-Glyceraldehyde-3-phosphate | Primary Precursor (C3 unit) | Glycolysis |
| N²-(2-carboxyethyl)arginine (CEA) | Early Intermediate | Condensation of Arginine and G3P |
| Clavaminic Acid | Branch-Point Intermediate | Cyclization of earlier intermediates |
| Clavam-2-carboxylic acid | Direct Precursor to the final salt | Enzymatic conversion of Clavaminic Acid |
Table 2: Key Enzymes in Clavam Biosynthesis
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| N²-(2-carboxyethyl)arginine synthase | CEAS | Catalyzes the initial condensation step | L-Arginine, D-Glyceraldehyde-3-phosphate | N²-(2-carboxyethyl)arginine (CEA) |
| β-Lactam Synthetase | β-LS | Catalyzes the formation of the β-lactam ring | Guanidino-N²-(2-carboxyethyl)arginine | Dihydroclavaminic acid |
| Clavaminate Synthase | CAS | Catalyzes oxidative cyclization/desaturation | Proclavaminic acid | Clavaminic acid |
| Clavaminate Synthase 2 | CAS2 | Involved in the conversion to clavam-2-carboxylate | Clavaminic acid | (3S)-Clavam-2-carboxylic acid |
Clavaminate Synthase (CAS) Isozymes and Their Contribution
Clavaminate synthase (CAS) is a pivotal enzyme in the biosynthesis of all clavam metabolites, including clavam-2-carboxylate. nih.gov In S. clavuligerus, CAS exists as two isozymes, CAS1 and CAS2, which are encoded by two distinct genes, cas1 and cas2, respectively. nih.gov These isozymes are not redundant; they play specific and cooperative roles in the production of clavaminic acid, the common precursor for both clavulanic acid and other clavam metabolites. nih.gov
Research has shown that CAS1 and CAS2 contribute to a shared pool of clavaminic acid. nih.gov Double mutants lacking both cas1 and cas2 are unable to produce any clavam metabolites, confirming the essential role of this enzyme. nih.gov While cas2 is located within the clavulanic acid biosynthetic gene cluster, cas1 is situated elsewhere in the genome, suggesting distinct regulatory controls. nih.govasm.org The expression of cas1 appears to be nutritionally regulated; for instance, it is transcribed in soy medium but not in starch-asparagine medium. asm.org This differential expression allows a cas2 mutant to still produce clavulanic acid when grown in soy medium, albeit at lower levels than the wild type. asm.org
The existence of two CAS isozymes highlights the complexity of clavam biosynthesis. It is proposed that while both contribute to the clavaminic acid pool, they may be part of separate, yet interconnected, pathways leading to different end products. nih.gov CAS catalyzes three distinct oxidative reactions: the hydroxylation of deoxyguanidinoproclavaminic acid, and the subsequent cyclization and desaturation of proclavaminic acid to form clavaminic acid. researchgate.net
Beta-Lactam Synthetase (β-LS) Mechanisms
The formation of the crucial β-lactam ring in clavam metabolites is catalyzed by β-lactam synthetase (β-LS). nih.govnih.gov This enzyme facilitates the intramolecular cyclization of N2-(2-carboxyethyl)-L-arginine (CEA) to produce deoxyguanidinoproclavaminic acid (DGPC), a key monocyclic β-lactam intermediate. nih.govnih.gov The reaction is ATP/Mg2+-dependent. nih.gov
The discovery of β-LS revealed a new mechanism for β-lactam ring formation that is more analogous to asparagine synthesis and may be relevant to the biosynthesis of other β-lactam antibiotics like carbapenems. nih.govwikipedia.orguniovi.es
Genetic Basis (cvm4, cvm5 gene clusters) for Clavam Metabolite Production
The genes responsible for the biosynthesis of clavam metabolites are organized into distinct clusters within the S. clavuligerus genome. nih.govsecondarymetabolites.org Notably, genes specific to the production of clavam metabolites antipodal to clavulanic acid, such as clavam-2-carboxylate, are clustered with cas1. nih.gov
Within this clavam gene cluster, cvm4 and cvm5 have been identified as essential for the synthesis of these antipodal clavams. nih.gov Mutational analysis has demonstrated that the disruption of cvm4 and cvm5 leads to the loss of production of clavam-2-carboxylate, 2-hydroxymethyl-clavam, and 2-alanylclavam, while the production of clavulanic acid and cephamycin C remains unaffected. nih.gov This indicates that these genes are specific to the "late stages" of the biosynthetic pathway leading to these particular clavam metabolites. nih.gov
Further research has identified additional cvm genes within both the clavam and a separate "paralog" gene cluster that are also involved in 5S clavam biosynthesis. nih.gov For example, mutants in cvm2 and cvm5 show a reduction or complete loss of 5S clavam production. nih.gov The paralog gene cluster contains second copies of some early-stage biosynthetic genes found in the clavulanic acid cluster, such as ceaS1 and bls1, which contribute to the precursor pool for all clavam metabolites. mun.ca
Table 1: Key Genes in Clavam-2-carboxylate Biosynthesis and their Function
| Gene | Encoded Protein | Function in Biosynthesis | Reference |
|---|---|---|---|
| cas1 | Clavaminate Synthase 1 (CAS1) | Contributes to the common pool of clavaminic acid, the precursor for all clavam metabolites. nih.gov | nih.gov |
| cas2 | Clavaminate Synthase 2 (CAS2) | Catalyzes three distinct oxidative transformations in the early steps of clavam biosynthesis. asm.orgmetu.edu.tr | asm.orgmetu.edu.tr |
| bls | Beta-Lactam Synthetase (β-LS) | Catalyzes the ATP-dependent formation of the β-lactam ring. nih.govnih.gov | nih.govnih.gov |
| cvm4 | Cvm4 | Essential for the biosynthesis of antipodal clavam metabolites, including clavam-2-carboxylate. nih.gov | nih.gov |
| cvm5 | Cvm5 | Essential for the biosynthesis of antipodal clavam metabolites, including clavam-2-carboxylate. nih.govnih.gov | nih.govnih.gov |
| cvm7p | Cvm7P | A transcriptional activator specific for the late steps of 5S clavam biosynthesis. nih.govasm.org | nih.govasm.org |
Regulation of Biosynthetic Flux
The production of clavam-2-carboxylate and other clavam metabolites is tightly regulated at both the metabolic and genetic levels. The availability of precursors and the expression of key biosynthetic genes are critical control points.
Impact of Nitrogen Sources on Production
The composition of the growth medium, particularly the nitrogen source, has a profound impact on the biosynthesis of clavam metabolites. nih.gov Complex nitrogen sources, such as those derived from soy protein, significantly enhance the accumulation of clavulanic acid and, by extension, influence the flux through the entire clavam pathway. nih.govnih.gov
Transcriptional Regulation of Key Biosynthetic Genes
The expression of the clavam biosynthetic genes is controlled by a network of regulatory proteins. Transcriptome analyses have revealed that rich organic nitrogen sources upregulate the expression of the clavam gene clusters. nih.govmdpi.com This includes key biosynthetic genes like ceas2, bls2, and cas2, as well as regulatory genes. nih.govmdpi.com
Several specific transcriptional regulators have been identified. ClaR is a LysR-type transcriptional regulator that positively controls the expression of the "late" genes involved in converting clavaminic acid to clavulanic acid. mdpi.comijbiotech.comCcaR is another positive regulator that influences both clavulanic acid and cephamycin C production by controlling the transcription of early biosynthetic genes like ceaS2. mdpi.com
For the 5S clavams, including clavam-2-carboxylate, a specific regulatory cascade has been identified. asm.org This involves an atypical two-component system encoded by the genes snk, res1, and res2. asm.orgnih.gov Snk and Res2 form a system that controls the transcription of cvm7p, which in turn acts as a transcriptional activator for the 5S clavam biosynthetic genes. asm.org Res1 appears to modulate this system, as its mutation leads to an overproduction of 5S clavams. asm.org This intricate regulatory network allows the cell to finely tune the production of different clavam metabolites in response to environmental and nutritional cues.
Chemical Reactivity and Degradation Mechanisms
Hydrolytic Degradation Pathways and Kinetics
The primary degradation route for clavam-2-carboxylate (B1256049) in aqueous environments is hydrolysis, a process significantly dictated by the pH of the solution.
pH-Dependent Degradation Profiles
The stability of clavam-2-carboxylate is highly dependent on pH. researchgate.net Studies on the closely related clavulanic acid have shown that its degradation in aqueous solutions follows pseudo-first-order kinetics. researchgate.net The rate of this degradation is minimized at a slightly acidic pH of around 6.0. researchgate.net Degradation accelerates in both more acidic and, particularly, in more basic solutions. researchgate.net In fact, degradation is more rapid in basic conditions compared to acidic ones. researchgate.net
The hydrolytic degradation of clavulanate, the conjugate base of clavulanic acid, has been observed to be two to threefold less stable in dilute solutions than amoxicillin (B794), with the exact rate depending on both pH and temperature. researchgate.net The degradation process is catalyzed by both acid and alkaline species. japsonline.com Even in a frozen state, the degradation of potassium clavulanate is observed to accelerate at pH values of 2.0, 4.6, and 7.0 when compared to the liquid state. nih.gov
Interactive Table: Effect of pH and Temperature on Clavulanic Acid Degradation Rate Constant (k)
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (h) |
| 10 | 6.2 | 0.01443 ± 0.00087 | 48.0 |
| 20 | 6.2 | 0.02397 ± 0.00086 | 28.9 |
| 30 | 6.2 | 0.04152 ± 0.00290 | 16.7 |
| 40 | 6.2 | 0.05490 ± 0.00346 | 12.6 |
| 10 | 7.0 | - | - |
| 20 | 7.0 | - | - |
| 30 | 7.0 | - | - |
| 40 | 7.0 | - | - |
| Data derived from studies on clavulanic acid, a closely related compound. researchgate.net |
Identification and Characterization of Hydrolytic Degradation Products
The hydrolysis of the β-lactam ring in clavam structures is a key step in their degradation. scielo.br This ring-opening can occur when the amide bond within the β-lactam ring reacts with water or other nucleophilic groups. scielo.br One identified degradation product is known as "related substance E". scielo.br This impurity is formed through the interaction of two molecules of clavulanic acid. scielo.br The process involves the opening of the β-lactam ring of one molecule, creating an imino group, which then reacts with the carboxyl group of a second clavulanic acid molecule. scielo.br
Proposed Reaction Mechanisms for Hydrolysis
The proposed mechanism for the acid-catalyzed hydrolysis of the β-lactam ring involves the protonation of the nitrogen atom, leading to the reversible breaking of the lactam bond. This results in the formation of a secondary amine and an acylium ion. The hydrolysis is completed when a water molecule adds to this acylium intermediate.
A more detailed proposed mechanism for the formation of "related substance E" under weakly acidic conditions is as follows:
The acyl group in the β-lactam ring of a clavulanic acid molecule is protonated at the oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack. scielo.br
A weak nucleophile, such as water, attacks the protonated carbonyl carbon, forming an intermediate. scielo.br
A proton is transferred to the tertiary nitrogen atom, and the lone pair of electrons from the hydroxyl group leads to the opening of the β-lactam ring, forming an oxonium salt. scielo.br
A proton is then lost from the oxonium salt to form an intermediate with an imino group. scielo.br
The imino group of this intermediate is activated and attacks the protonated carboxyl carbon of another clavulanic acid molecule, forming another oxonium salt. scielo.br
Finally, a proton is lost from this oxonium salt, forming a new amide bond and generating "related substance E". scielo.br
Thermal Degradation Profiles and Gaseous Products
Temperature is another critical factor influencing the stability of clavam-2-carboxylate potassium.
Thermogravimetric Analysis of Decomposition
Thermogravimetric analysis (TGA) of potassium clavulanate reveals a multi-step degradation process. netzsch.com The initial mass loss, observed around 77°C, is attributed to the release of surface water. netzsch.com The onset of significant exothermic degradation begins at approximately 187°C, accompanied by a mass loss of about 11%. netzsch.com Further degradation occurs between 200°C and 400°C, resulting in a 42% mass loss. netzsch.com A final degradation step is observed between 400°C and 600°C, with an additional 13% mass loss. netzsch.com The maximum decomposition rates are seen at 187°C, 313°C, and 420°C. netzsch.com The presence of humidity significantly impacts thermal stability, lowering the decomposition temperature. netzsch.com
Interactive Table: Thermal Degradation of Potassium Clavulanate
| Temperature Range (°C) | Mass Loss (%) | Maximum Decomposition Rate (°C) | Observations |
| Room Temp - ~100 | 1.8 | 77 | Release of surface water (endothermic) |
| ~187 - 200 | 11 | 187 | Onset of exothermic degradation |
| 200 - 400 | 42 | 313 | Continued degradation |
| 400 - 600 | 13 | 420 | Final degradation step |
| Data is for potassium clavulanate. netzsch.com |
Identification of Volatile Degradation Products
Analysis of the gases evolved during the thermal degradation of potassium clavulanate has identified several volatile products. The degradation step occurring above 200°C is associated with the release of carbon dioxide and carbon monoxide. netzsch.com Ammonia (B1221849) is also detected, although in lower concentrations. netzsch.com The final mass loss step, between approximately 380°C and 600°C, also releases a similar composition of gases, with methane, carbon dioxide, and ammonia being identified at around 450°C. netzsch.com
Oxidative Reactions and Reactive Intermediates
The chemical reactivity of clavam-2-carboxylate is fundamentally linked to the oxidative enzymatic reactions that form it. While specific oxidative degradation pathways are not extensively detailed in the literature, the biosynthetic pathway provides critical insight into the molecule's formation through reactive intermediates.
The biosynthesis of all clavam metabolites, including clavam-2-carboxylate, proceeds through a common pathway that diverges after the formation of a key intermediate, (3S, 5S)-clavaminic acid. nih.gov The formation of this intermediate is catalyzed by clavaminate synthase (CAS), a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase that performs several oxidative steps. nih.gov This multifunctional enzyme catalyzes hydroxylation, oxidative cyclization, and desaturation reactions to form the clavam ring structure. nih.gov
(3S, 5S)-Clavaminic acid is the critical bifurcation point in the pathway. nih.govmdpi.com From this intermediate, one branch leads to clavulanic acid (which has a 3R, 5R stereochemistry), while the other leads to the formation of 5S clavam compounds, including clavam-2-carboxylic acid, which retain the (3S, 5S) stereochemistry. nih.govmdpi.commetu.edu.tr The pathway leading to clavam-2-carboxylate involves other intermediates such as 2-hydroxymethylclavam (B1229060) and 2-formyloxymethylclavam. nih.gov
The primary reactive site for degradation is the strained four-membered β-lactam ring. slu.se This ring is susceptible to hydrolytic cleavage, a common degradation mechanism for all β-lactam-containing compounds, which leads to the opening of the ring and loss of biological activity. slu.se
Table 1: Key Intermediates and Enzymes in the Biosynthesis of Clavam-2-carboxylate
| Precursor/Intermediate | Enzyme | Reaction Type | Product |
| N2-(2-carboxyethyl)-arginine | β-lactam synthetase (BLS) | Ring formation | Deoxyguanidinoproclavaminic acid |
| Proclavaminic acid | Clavaminate Synthase (CAS) | Oxidative cyclization, desaturation | (3S, 5S)-Clavaminic acid |
| (3S, 5S)-Clavaminic acid | (Multiple enzymatic steps) | Side-chain modification | Clavam-2-carboxylic acid |
This table summarizes the early oxidative steps leading to the precursor of clavam-2-carboxylate.
Formation of Dimeric and Polymeric Degradation Species
Detailed information regarding the specific formation of dimeric and polymeric degradation species for clavam-2-carboxylate is not extensively available in publicly accessible scientific literature. The following subsections address the specific areas of inquiry based on the provided outline.
Based on the conducted research, there is no available information detailing the specific degradation product referred to as "Related Substance E" for this compound or the mechanism of its formation.
Based on the conducted research, there is no available information specifically describing the factors that influence the dimerization of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Analysis
The analysis of clavam-2-carboxylate (B1256049) potassium in the solid state is essential for understanding its crystalline arrangement and the non-covalent forces that govern its packing.
While X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, a solved crystal structure for clavam-2-carboxylate potassium is not currently available in publicly accessible crystallographic databases. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, confirming the compound's bicyclic clavam core, the stereochemistry at its chiral centers ((3R,5S)-configuration), and the position of the potassium counter-ion relative to the carboxylate group.
Solution-State Spectroscopic Techniques for Elucidation
Spectroscopic methods performed on the compound in solution are vital for confirming its covalent structure and are widely used in its routine analysis and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a fully assigned, publicly available experimental NMR spectrum for this compound is not available, the expected signals can be inferred from its known structure.
¹H NMR: Would be expected to show distinct signals for the non-equivalent protons of the bicyclic ring system. The protons adjacent to the ether oxygen and the nitrogen atom would likely appear at different chemical shifts, with their splitting patterns (multiplicity) revealing information about neighboring protons.
¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the characteristic downfield signals for the carbonyl carbons of the β-lactam and the carboxylate group.
A complete 2D NMR analysis (such as COSY and HSQC) would be required to unambiguously assign each proton and carbon signal to its specific position in the molecular structure.
Table 1: Expected Structural Features and Corresponding NMR Observables for this compound
| Structural Feature | Expected ¹H NMR Signal Type | Expected ¹³C NMR Signal Type |
|---|---|---|
| Bicyclic Ring Protons | Aliphatic signals, multiplicity dependent on neighboring protons | Aliphatic signals |
| Carboxylate Carbon | No proton signal | Downfield signal (approx. 170-185 ppm) |
Mass spectrometry (MS) is a key technique for determining the molecular weight of clavam-2-carboxylate and identifying it, often as an impurity in the production of clavulanic acid. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for its detection.
In negative ion electrospray ionization mode, clavam-2-carboxylate (molecular formula of the free acid: C₆H₇NO₄, molecular weight: 157.12 g/mol ) forms a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of approximately 156.
Further fragmentation of this parent ion in MS/MS experiments is used for definitive identification. A widely reported and highly specific method involves selected reaction monitoring (SRM) of the transition where the parent ion of m/z 156 fragments to produce a daughter ion of m/z 114 . This characteristic fragmentation pattern allows for the detection of clavam-2-carboxylate at very low levels.
Table 2: Mass Spectrometry Data for Clavam-2-carboxylate
| Analysis Technique | Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Reference |
|---|
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, measures the vibrations of bonds within a molecule. Each molecule has a unique vibrational spectrum that can be used as a "fingerprint" for identification. While specific experimental spectra for this compound are not detailed in available literature, the expected absorption bands can be predicted from its functional groups.
Key expected vibrational frequencies include:
A strong absorption band from the C=O stretching vibration of the β-lactam ring.
A strong absorption from the asymmetric stretching of the carboxylate anion (COO⁻).
Stretching vibrations corresponding to the C-O-C ether linkage within the bicyclic system.
C-N stretching vibrations from the amide bond.
These techniques would be valuable for confirming the presence of these key functional groups and for use in quality control analysis.
Table 3: Expected Characteristic Infrared (IR) Absorption Bands for Clavam-2-carboxylate
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| β-Lactam | C=O stretch | ~1730 - 1780 |
| Carboxylate (salt) | C=O asymmetric stretch | ~1550 - 1610 |
| Ether | C-O-C stretch | ~1050 - 1150 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the primary functional groups within a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features, namely the β-lactam ring and the carboxylate salt.
The vibrational frequencies observed in the infrared spectrum are indicative of the specific bonds and their chemical environment. For this compound, the most significant peaks arise from the stretching vibrations of the carbonyl group within the strained β-lactam ring and the asymmetric and symmetric stretching of the carboxylate anion.
Detailed Research Findings:
The analysis of related compounds, such as potassium clavulanate, provides a strong basis for interpreting the FT-IR spectrum of this compound. The core structure, a 4-oxa-1-azabicyclo[3.2.0]heptane, presents a unique spectroscopic signature.
The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the significant ring strain in the bicyclic system, this band is typically observed at a higher frequency than in unstrained amides. Research on similar β-lactam antibiotics shows this characteristic peak appearing in the range of 1780-1815 cm⁻¹. researchgate.net
Another key functional group is the potassium carboxylate. Carboxylate salts are characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For ionic carboxylates, such as potassium salts, the asymmetric stretching band is typically strong and broad, appearing in the region of 1540–1650 cm⁻¹. spectroscopyonline.com The symmetric stretching band is generally less intense and is found in the 1360–1450 cm⁻¹ range. spectroscopyonline.com These two absorptions confirm the deprotonated state of the carboxylic acid and its salt formation with the potassium cation.
Further absorptions in the spectrum can be attributed to C-N stretching within the β-lactam ring, as well as C-O and C-C bond vibrations within the clavam skeleton. The C-N stretching in lactams can be found in the 1000 to 1350 cm⁻¹ region. msu.edu The presence of C-H bonds in the molecule will also give rise to stretching and bending vibrations, typically observed around 2850-3000 cm⁻¹ and below 1500 cm⁻¹, respectively.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from closely related structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 1780 - 1815 | Strong | C=O Stretch | β-Lactam Carbonyl |
| 1540 - 1650 | Strong, Broad | Asymmetric COO⁻ Stretch | Carboxylate Anion |
| 1360 - 1450 | Moderate | Symmetric COO⁻ Stretch | Carboxylate Anion |
| 1000 - 1350 | Moderate to Weak | C-N Stretch | β-Lactam |
| ~2850 - 3000 | Moderate to Weak | C-H Stretch | Alkyl |
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to solve the molecular Schrödinger equation, providing detailed information about the electronic distribution and energy levels within a molecule. wikipedia.orgnorthwestern.edu For clavam-2-carboxylate (B1256049), these calculations can elucidate the fundamental properties that govern its stability and reactivity.
Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and semi-empirical methods are used to model the electronic structure of β-lactam compounds. researchgate.net Key outputs from these calculations include the energies of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. For β-lactams, the LUMO is often localized on the carbonyl carbon of the strained β-lactam ring, making it a prime target for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net In clavam-2-carboxylate, the area around the carbonyl oxygen of the β-lactam ring would show a negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic), confirming its reactivity towards nucleophiles.
Atomic Charges: Calculations can quantify the partial charge on each atom, offering a more detailed view of the polarity of bonds within the molecule. The significant polarization of the amide bond within the β-lactam ring is a key feature that can be precisely calculated.
Theoretical structural parameters, such as bond lengths and angles, can also be calculated and compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Table 1: Illustrative Outputs of Quantum Chemical Calculations for a Clavam Nucleus
This table is illustrative, showing typical parameters obtained from DFT calculations on similar β-lactam structures.
| Calculated Property | Description | Typical Significance for Clavam Structures |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; often localized on the β-lactam carbonyl. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| MEP Minimum | Region of most negative electrostatic potential. | Identifies the most likely sites for electrophilic attack, typically near carbonyl oxygens. |
| MEP Maximum | Region of most positive electrostatic potential. | Identifies the most likely sites for nucleophilic attack, such as the β-lactam carbonyl carbon. |
| Charge on C=O Carbon | Partial atomic charge on the β-lactam carbonyl carbon. | A higher positive charge indicates greater electrophilicity and susceptibility to hydrolysis. |
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the compound's dynamic behavior in a given environment, such as in aqueous solution. mdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, using a force field to describe the potential energy. mdpi.com
For clavam-2-carboxylate potassium, MD simulations can be used to study:
Solvation: How water molecules arrange around the ionic compound, forming hydration shells around the potassium cation and the carboxylate anion. This is critical for understanding its solubility and stability in water.
Conformational Dynamics: The flexibility of the bicyclic clavam ring system. While the ring is relatively rigid, simulations can reveal puckering motions and the flexibility of the carboxylate group.
Ion Pairing: The dynamic interactions between the potassium cation and the clavam-2-carboxylate anion in solution, including the stability and lifetime of the ion pair.
Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability, the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (rGyr) to monitor its compactness. frontiersin.orgnih.gov While often applied to large biomolecular systems, these techniques are equally valuable for understanding the solution-phase behavior of small molecules. nih.govresearchgate.net
Table 2: Typical Parameters and Outputs from an MD Simulation of a Small Molecule in Water
| Simulation Parameter/Output | Description | Relevance to Clavam-2-carboxylate Behavior |
| Force Field | A set of parameters to calculate the potential energy of the system (e.g., GROMOS, AMBER). | Defines the accuracy of the interactions between atoms. |
| Simulation Time | The total time duration of the simulation (e.g., 100 ns). | Must be long enough to capture the dynamic events of interest. |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A stable RMSD indicates the molecule has reached equilibrium in its environment. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms around their average positions. | Highlights the most flexible parts of the molecule, such as the carboxylate group. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from a reference particle. | Can be used to analyze the structure of water around the ions and the ion-pairing dynamics. |
Computational Predictions of Reactivity and Stability
Computational methods are invaluable for predicting the chemical reactivity and stability of clavam-2-carboxylate, particularly its susceptibility to degradation via hydrolysis.
The chemical instability of the β-lactam ring is its most critical feature. The hydrolysis of this ring renders the molecule inactive. Theoretical calculations can model the reaction pathway of hydrolysis, identify transition states, and calculate the activation energy barriers.
Semi-empirical methods like AM1 (Austin Model 1) have been successfully used to study the alkaline hydrolysis of clavulanic acid, a closely related compound. researchgate.netuib.cat These studies model the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the β-lactam ring. The calculation proceeds by mapping the potential energy surface of the reaction, identifying the tetrahedral intermediate, and locating the transition state for ring opening. Such calculations help explain why the strained four-membered ring is significantly more susceptible to hydrolysis than a standard acyclic amide. dokumen.pub This increased reactivity is attributed to the ring strain and the reduced amide resonance in the bicyclic system.
Computational studies, in conjunction with experimental data, help establish clear structure-reactivity relationships. For the clavam nucleus, several features are computationally and theoretically significant:
The Oxazolidine (B1195125) Ring: Unlike penicillins which have a sulfur-containing thiazolidine (B150603) ring, clavams possess an oxygen-containing oxazolidine ring fused to the β-lactam. This substitution is believed to influence the electronic properties and strain of the β-lactam ring, potentially contributing to its reactivity profile. mdpi.com
Stereochemistry: The stereochemistry at positions C3 and C5 is critical for biological activity. Clavulanic acid, a potent β-lactamase inhibitor, has a (3R, 5R) configuration. nih.gov Other clavams, which often lack this inhibitory activity, typically have a (3S, 5S) stereochemistry. mdpi.com Clavam-2-carboxylate possesses a (3R, 5S) stereochemistry. Computational models have been used to investigate the enzymatic and chemical pathways for the inversion of stereochemistry, a key step in the biosynthesis of active clavulanic acid from its precursors. researchgate.netnih.gov
Lack of a C6/C7 Side Chain: Unlike many penicillins and cephalosporins, the clavam nucleus of clavam-2-carboxylate lacks a large acylamino side chain. This structural simplicity is a key factor in its reactivity and interaction with proteins, distinguishing it from many classical β-lactam antibiotics. mdpi.com
Derivatization Chemistry and Analog Synthesis
Synthetic Modifications of the Clavam Nucleus
Alkylation of the clavam nucleus is a key strategy for creating structural diversity. Until recently, clavams substituted with alkyl chains at the 2-position were not widely reported. beilstein-journals.org A novel and effective method for preparing 2-alkylated clavam derivatives involves an intramolecular photoredox cyclization. beilstein-journals.orgresearchgate.net This approach utilizes an acridinium (B8443388) photocatalyst to facilitate the nucleophilic addition of the β-lactam nitrogen atom to an alkene moiety tethered to the structure. beilstein-journals.orgresearchgate.net This process generates a radical cation, leading to a cyclization that forms the fused bicyclic system of clavams with an alkyl group at the C-2 position. beilstein-journals.orgresearchgate.net
The reaction demonstrates high regioselectivity and yields that are generally satisfactory, with moderate to good diastereoselectivity. beilstein-journals.org The starting materials for these syntheses are often derived from commercially available compounds like 4-acetoxy-2-azetidinone. researchgate.net This photoredox methodology provides access to previously unreported clavam structures, opening new avenues for exploring structure-activity relationships. beilstein-journals.orgresearchgate.net
| Method | Key Reagents | Target | Significance |
|---|---|---|---|
| Intramolecular Photoredox Cyclization | Acridinium photocatalyst, Alkenyl-substituted β-lactams | 2-alkylated clavam derivatives | Provides access to novel C-2 substituted clavams with high regioselectivity. beilstein-journals.orgresearchgate.net |
| N-Alkylation via Nucleophilic Substitution | Alkenyl alcohols, Zn(OAc)₂ | Alkenyl β-lactam precursors for cyclization | A key step in preparing substrates for subsequent photoredox reactions. researchgate.net |
The formation of adducts via cycloaddition reactions, such as the Diels-Alder reaction, is a cornerstone of modern organic synthesis for creating cyclic and bicyclic systems. ucalgary.camdpi.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring in a concerted process. ucalgary.caamazonaws.com This reaction's utility is enhanced by its high degree of stereospecificity and regioselectivity. ucalgary.ca
While the exocyclic double bond in the side chain of clavulanic acid could theoretically act as a dienophile, the formation of adducts with the core clavam nucleus through this type of reaction is not a commonly reported strategy in the surveyed literature. The primary focus of clavam chemistry has been on modifications that directly influence its interaction with the active site of β-lactamase enzymes. However, the principles of the Diels-Alder reaction, particularly hetero-Diels-Alder reactions involving carbonyl groups or imines as dienophiles, suggest a potential, albeit less explored, route for creating more complex, fused-ring analogues of clavam. amazonaws.com Such reactions could theoretically be used to construct novel scaffolds based on the clavam framework for medicinal chemistry exploration. mdpi.comamazonaws.com
Advanced Analytical Methodologies in Research and Quality Control
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Clavam-2-carboxylate (B1256049) Potassium, providing powerful separation capabilities necessary to resolve the analyte from impurities and other components in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of potassium clavulanate. Method development often focuses on creating stability-indicating assays that can separate the intact drug from its degradation products.
Researchers have developed various isocratic and gradient reverse-phase HPLC (RP-HPLC) methods. A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one method utilized a C18 Nucleosil column with a mobile phase of 0.7% sodium dihydrogen phosphate (B84403) and methanol (B129727) (90:10 v/v), achieving a retention time of 4.2 minutes at a flow rate of 1 mL/min. rjptonline.org Another study employed a mobile phase of methanol and aqueous disodium (B8443419) hydrogen phosphate at pH 5. humanjournals.com Detection is typically performed using a UV detector, with wavelengths around 220 nm or 230 nm being common choices, as potassium clavulanate shows good absorbance at these wavelengths. rjptonline.orgptfarm.plnih.gov The development of these methods is critical for routine quality control and for stability studies where the compound is subjected to stress conditions like acid and base hydrolysis. rjptonline.orgsemanticscholar.org
Below is a table summarizing typical parameters used in HPLC method development for Clavam-2-carboxylate Potassium analysis.
| Parameter | Example 1 | Example 2 | Example 3 |
| Column | C18 Nucleosil rjptonline.org | LiChrospher RP-18 ptfarm.plnih.gov | Inertsil C18 humanjournals.com |
| Mobile Phase | 0.7% Sodium Dihydrogen Phosphate and Methanol (90:10 v/v) rjptonline.org | 12 mmol/L Ammonium Acetate and Acetonitrile (96:4 v/v) ptfarm.pl | Methanol and Aqueous Disodium Hydrogen Phosphate (pH 5) humanjournals.com |
| Flow Rate | 1.0 mL/min rjptonline.orghumanjournals.com | 1.0 mL/min ptfarm.plnih.gov | 1.0 mL/min humanjournals.com |
| Detection Wavelength | 230 nm rjptonline.org | 220 nm ptfarm.plnih.gov | 249 nm humanjournals.com |
| Retention Time | 4.2 ± 0.05 min rjptonline.org | 2.933 min ptfarm.pl | 8.233 min humanjournals.com |
| Column Temperature | Not Specified | 303 K ptfarm.plnih.gov | Not Specified |
This table is interactive. Click on the headers to sort the data.
For analyses requiring higher sensitivity and selectivity, such as determining low concentrations in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. nih.gov
LC-MS/MS methods for clavulanic acid often operate in negative ion mode. indexcopernicus.com The technique offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. For example, one study reported an LOD and LOQ for clavulanic acid in plasma of 3.09 μg·L⁻¹ and 10.21 μg·L⁻¹, respectively. nih.gov Another developed method for human plasma achieved a lower limit of quantitation of 0.0250 μg/mL. nih.gov These high-sensitivity methods are crucial for pharmacokinetic studies. nih.govindexcopernicus.comnih.gov Sample preparation typically involves protein precipitation followed by extraction. indexcopernicus.comnih.gov
The following table presents key performance characteristics of LC-MS/MS methods for clavulanic acid.
| Parameter | Value (Plasma Matrix) nih.gov | Value (Plasma Matrix) nih.gov |
| Technique | LC-MS/MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 3.09 μg·L⁻¹ | Not Reported |
| Limit of Quantitation (LOQ) | 10.21 μg·L⁻¹ | 0.0250 μg/mL |
| Recovery | > 105.7% | Not Reported |
| Within-run Precision (CV%) | 2.8% to 10.9% | Not Reported |
This table is interactive. Click on the headers to sort the data.
When analyzing this compound in the presence of multiple other compounds or a wide range of degradation products, isocratic elution may not provide sufficient resolution. In such cases, gradient elution strategies are employed. ptfarm.pl By changing the composition of the mobile phase over the course of the analysis, gradient elution can effectively separate components with different polarities within a reasonable timeframe. nih.gov
One study developed a stability-indicating HPLC method for meropenem (B701) and potassium clavulanate. ptfarm.pl While an isocratic mobile phase was initially considered, it was insufficient to separate potassium clavulanate from the degradation products of meropenem. ptfarm.pl A gradient program was necessary to achieve satisfactory separation of all components. ptfarm.pl Similarly, a method to analyze amoxicillin (B794) and potassium clavulanate mixtures along with 24 potential impurities utilized a triple gradient elution to achieve successful separation. nih.gov This highlights the power of gradient elution in resolving complex mixtures, which is essential for comprehensive stability and impurity profiling. ptfarm.plnih.gov
Spectrophotometric Approaches for Quantitative Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantitative analysis of this compound, particularly in bulk drug and simple dosage forms.
Ultraviolet (UV) spectrophotometry is a straightforward technique used for the concentration determination of potassium clavulanate. The method is based on the principle that the compound absorbs UV light at a specific wavelength. For potassium clavulanate, absorbance is typically measured at wavelengths between 205 nm and 212 nm. ijsr.netnih.gov
Studies have demonstrated that this method can be linear over a specific concentration range, for example, 0.2–8.5 μg/ml or 05-25 μg/mL. ijsr.netnih.gov The technique has been successfully applied to determine the content of potassium clavulanate in bulk and pharmaceutical dosage forms, with results showing good agreement with label claims. ijsr.net While less specific than chromatographic methods, UV spectrophotometry is valuable for routine quality control due to its speed, simplicity, and economy. ijsr.net
| Analytical Parameter | Value (Method 1) nih.govnih.gov | Value (Method 2) ijsr.net |
| Detection Wavelength (λmax) | 205 nm | 212 nm |
| Linearity Range | 0.2–8.5 μg/ml | 05–25 μg/mL |
| Correlation Coefficient (R²) | Not specified | 0.9979 |
| Limit of Detection (LOD) | Not specified | 7.89 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | 4.74 µg/mL |
This table is interactive. Click on the headers to sort the data.
Method Validation in Analytical Research
Validation is a critical component of analytical research, ensuring that a developed method is suitable for its intended purpose. Analytical methods for this compound are typically validated according to the International Conference on Harmonisation (ICH) guidelines. humanjournals.comptfarm.plnih.gov
Validation encompasses several key parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For HPLC methods, linearity is often demonstrated with a correlation coefficient (r²) value greater than 0.997. rjptonline.orgsphinxsai.com
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a sample with a known amount of the standard drug. rjptonline.orgnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govsphinxsai.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or other active pharmaceutical ingredients. rjptonline.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or flow rate, providing an indication of its reliability during normal usage. rjptonline.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. humanjournals.comijsr.net
These validation studies are essential for demonstrating that an analytical method is reliable, reproducible, and accurate for the quality control and research of this compound. nih.govnih.gov
Precision, Accuracy, and Robustness Assessments
The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. For this compound, this involves a detailed assessment of precision, accuracy, and robustness, typically for a high-performance liquid chromatography (HPLC) method.
Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time.
Intermediate Precision: This expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo or a blank matrix and then analyzing the sample. The percentage of recovery is then calculated.
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the pH of the mobile phase, column temperature, or flow rate.
A representative summary of acceptance criteria for a validated HPLC method for the analysis of this compound is presented in the table below.
| Validation Parameter | Acceptance Criteria |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| Accuracy | |
| % Recovery | 98.0% - 102.0% |
| Robustness | No significant impact on analytical results |
Application in Impurity Profiling and Forced Degradation Studies
Impurity profiling, the identification and quantification of impurities in a pharmaceutical substance, is a critical aspect of quality control. Forced degradation studies are intentionally conducted to produce degradation products that might be expected to form under various stress conditions. These studies are essential for developing and validating stability-indicating analytical methods.
For a compound like this compound, forced degradation would involve subjecting it to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed to understand the degradation pathways and to ensure that the analytical method can effectively separate the main compound from any potential impurities and degradants.
The following table provides an illustrative example of the results from a forced degradation study on a closely related compound, clavulanic acid, which can be indicative of the types of degradation that might be observed for this compound under similar stress conditions.
| Stress Condition | % Degradation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant Degradation |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Extensive Degradation |
| Oxidative (e.g., 3% H₂O₂) | Moderate Degradation |
| Thermal (e.g., 60°C) | Minimal Degradation |
| Photolytic (e.g., UV light) | Negligible Degradation |
These studies are fundamental in establishing the intrinsic stability of the molecule and for the development of stable pharmaceutical formulations.
Reference Standards and Pharmacopeial Traceability in Research
A pharmacopeial reference standard is a highly purified and well-characterized substance that is used as a benchmark for analytical tests. Its use ensures that the results of an analysis can be traced back to a recognized and authoritative standard. This traceability is crucial for:
Method Validation: Reference standards are used to confirm the accuracy and precision of analytical methods.
Quality Control: They are used in routine testing to ensure that batches of a drug substance or product meet the required specifications.
Regulatory Compliance: The use of pharmacopeial reference standards is often a requirement for regulatory submissions to health authorities worldwide.
The availability of a USP Reference Standard for this compound provides researchers and manufacturers with a reliable tool to ensure the identity, strength, quality, and purity of their materials. avantorsciences.comaquigenbio.comavantorsciences.comusp.org The Certificate of Analysis accompanying the reference standard provides essential information about its purity and characterization, further supporting its use in achieving accurate and reproducible analytical results.
Q & A
Q. What validated HPLC methods are recommended for quantifying Clavam-2-carboxylate Potassium in pharmaceutical formulations?
-
Methodology : Use reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and UV detection at 220 nm. The mobile phase consists of 0.1 M monobasic sodium phosphate buffer (pH 4.0) and methanol (95:5 v/v) at a flow rate of 1.0 mL/min. System suitability requires a tailing factor ≤1.5, column efficiency ≥4000 theoretical plates, and relative standard deviation (RSD) ≤5% for peak reproducibility .
-
Data Analysis : Calculate impurity percentages using the formula:
where and are sample and standard peak responses, and / are concentrations (µg/mL and mg/mL, respectively) .
Q. How should USP-standard reference solutions for this compound be prepared and stored?
- Preparation : Reconstitute USP this compound RS (3 mg/vial) in water without drying. For quantitative use, store reconstituted solutions at 2–8°C for ≤1 week. Protect from light and avoid repeated freeze-thaw cycles .
- Application : Use these standards for system suitability testing, impurity quantification (limit: ≤0.01% total impurities), and instrument calibration .
Q. What are the critical parameters for ensuring stability in this compound reference materials?
- Storage : Maintain at –20°C in airtight containers with desiccants. Avoid exposure to humidity, oxygen, or temperatures >25°C to prevent degradation .
- Stability Testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and validate using HPLC to detect degradation products like clavulanic acid .
Advanced Research Questions
Q. How can discrepancies in impurity profiles be resolved when using different chromatographic columns?
- Root Cause Analysis : Column variability (e.g., silica purity, ligand density) may alter retention times or peak symmetry. Compare system suitability results (tailing factor, plate count) across columns .
- Mitigation : Pre-test columns with a system suitability solution containing Clavulanate Lithium RS and Amoxicillin. Select columns meeting USP criteria for peak symmetry (tailing factor ≤1.5) and efficiency .
Q. What toxicological considerations are critical when studying this compound in biological systems?
- Risk Assessment : Clavam-2-carboxylate is a known β-lactamase inhibitor byproduct with reported cytotoxicity. Conduct cytotoxicity assays (e.g., MTT) on cell lines (e.g., HEK293) at concentrations ≥0.1 mg/mL to evaluate metabolic inhibition .
- Experimental Design : Include negative controls (e.g., untreated cells) and validate results using LC-MS to confirm compound integrity during exposure studies .
Q. How can mobile phase conditions be optimized to enhance separation efficiency in this compound assays?
- Optimization Strategy : Adjust buffer pH (4.0 ± 0.1) and methanol ratio (5–10% v/v) to balance retention and resolution. For co-eluting impurities, implement gradient elution (e.g., 5–15% methanol over 20 minutes) .
- Validation : Confirm specificity via spiked impurity recovery tests (e.g., clavam-2-carboxylic acid) and ensure RSD ≤5% across triplicate runs .
Methodological Best Practices
Q. How should researchers validate analytical methods for this compound in compliance with pharmacopeial guidelines?
- Validation Parameters : Assess linearity (5–50 µg/mL), accuracy (98–102% recovery), precision (intra-day RSD ≤2%), and robustness (pH ±0.2, flow rate ±10%) per ICH Q2(R1) .
- Documentation : Include raw chromatograms, calibration curves, and statistical summaries (e.g., ANOVA for inter-lab variability) .
Q. What statistical approaches are recommended for analyzing contradictory data in impurity quantification studies?
- Data Reconciliation : Apply Grubbs’ test to identify outliers and use multivariate analysis (e.g., PCA) to isolate variables (e.g., column lot, temperature) causing discrepancies .
- Reporting : Clearly state confidence intervals (e.g., 95% CI) and effect sizes in results to contextualize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
